Cucurbitacin S

描述

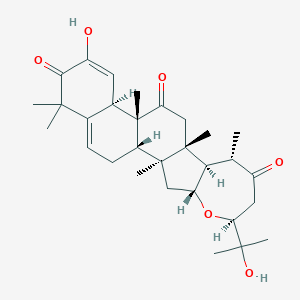

Cucurbitacin S is a member of the cucurbitacin family, a group of highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family, which includes plants like cucumbers, pumpkins, and gourds . Cucurbitacins are known for their bitter taste and have been studied for their various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacin S involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes cyclization, oxidation, and glycosylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnology and chemical engineering have made it possible to produce cucurbitacins in larger quantities through microbial fermentation and plant cell cultures .

化学反应分析

Types of Reactions

Cucurbitacin S undergoes various chemical reactions, including:

Reduction: Used to modify the oxidation state of the compound, often to study its different biological activities.

Substitution: Involves replacing one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions are various derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .

科学研究应用

Anticancer Properties

Cucurbitacin S has demonstrated potent anticancer effects across various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis through multiple mechanisms:

- Cell Cycle Regulation : this compound affects key signaling pathways involved in cell cycle progression, leading to cell cycle arrest in cancer cells. Studies have shown that it can downregulate cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) in various cancer models .

- Inhibition of Metastasis : this compound also exhibits anti-metastatic properties by inhibiting the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This effect is mediated through the downregulation of matrix metalloproteinases (MMPs) .

Table 1: Summary of Anticancer Activity

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation. This modulation helps alleviate symptoms associated with chronic inflammatory conditions .

- Inhibition of NF-κB Pathway : The compound inhibits the NF-κB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation. By inhibiting this pathway, this compound can reduce inflammation and tissue damage .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound:

- Oxidative Stress Reduction : It has been shown to reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases .

- Neuroinflammation Suppression : The compound can also suppress neuroinflammation by inhibiting microglial activation, thereby providing protection against neurodegenerative conditions such as Alzheimer's disease .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a variety of pathogens:

- Bacterial Inhibition : Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

- Antifungal Activity : It has also shown antifungal effects against common fungal pathogens, indicating its utility in managing fungal infections .

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant decrease in cell viability (IC50 = 0.009 μM) and an increase in apoptotic markers after treatment with this compound compared to control groups .

Case Study 2: Neuroprotection in Alzheimer's Disease

In an animal model of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaques and improved cognitive function as measured by behavioral tests. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

作用机制

Cucurbitacin S exerts its effects through multiple molecular targets and pathways. It is known to inhibit the JAK/STAT3 signaling pathway, which plays a crucial role in cell proliferation and survival . This inhibition leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells . Additionally, this compound has been shown to generate reactive oxygen species, contributing to its anticancer activity .

相似化合物的比较

Cucurbitacin S is unique among cucurbitacins due to its specific structural features and biological activities. Similar compounds in the cucurbitacin family include:

- Cucurbitacin A

- Cucurbitacin B

- Cucurbitacin C

- Cucurbitacin D

- Cucurbitacin E

- Cucurbitacin I

- Cucurbitacin Q

- Cucurbitacin R

Each of these compounds has distinct biological activities and structural differences, making them valuable for various research and therapeutic applications .

生物活性

Cucurbitacin S is a member of the cucurbitacin family, which consists of highly oxidized tetracyclic triterpenoids predominantly found in plants of the Cucurbitaceae family. These compounds have garnered significant attention due to their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Cucurbitacins

Cucurbitacins are known for their antitumor , anti-inflammatory , hepatoprotective , and antimicrobial effects. They exert their biological activities through various mechanisms, including the modulation of cell signaling pathways and the induction of apoptosis in cancer cells. While much research has focused on cucurbitacins B, D, and E, this compound is emerging as a compound of interest due to its unique structural properties and biological effects.

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cancer cell lines. The following table summarizes key findings related to its anticancer effects:

| Cancer Type | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Breast Cancer | MCF-7 | Induction of apoptosis | Cell cycle arrest at G2/M phase |

| Lung Cancer | A549 | Inhibition of proliferation | Modulation of cyclin expression |

| Liver Cancer | HepG2 | Cytotoxic effects | Induction of autophagy |

| Colon Cancer | HCT-116 | Growth inhibition | Inhibition of JAK/STAT3 signaling |

This compound has been shown to inhibit cell proliferation and induce apoptosis in breast and lung cancer cell lines through the modulation of key regulatory proteins involved in cell cycle progression and survival pathways .

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Cycle Progression: this compound disrupts the normal cell cycle, leading to G2/M phase arrest. This is achieved by downregulating cyclins such as cyclin D1 and cdc-2, which are critical for cell cycle progression .

- Induction of Apoptosis: The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic factors. This dual action results in increased apoptotic cell death in cancer cells .

- Modulation of Signaling Pathways: this compound interferes with several signaling pathways involved in cancer progression, including the JAK/STAT3 and Raf/MEK/ERK pathways. By inhibiting these pathways, it reduces tumor growth and enhances sensitivity to other chemotherapeutic agents .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses . This makes it a potential candidate for treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:

- Absorption: Rapid absorption post-administration has been observed, indicating a potential for effective systemic delivery.

- Distribution: Studies suggest that this compound has a high volume of distribution, allowing it to reach various tissues effectively .

- Metabolism: The compound undergoes metabolic transformations that may enhance or reduce its biological activity. Glucuronidation and sulfation are key metabolic pathways identified for cucurbitacins .

Case Studies

Recent case studies have highlighted the efficacy of this compound in combination therapies:

- Combination with Docetaxel: In vitro studies demonstrated that combining this compound with docetaxel significantly enhanced growth inhibition in human laryngeal cancer cells compared to monotherapy .

- Synergistic Effects: Research indicates that this compound may sensitize resistant cancer cells to conventional therapies, providing a promising avenue for overcoming treatment resistance .

属性

IUPAC Name |

(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYLRWSUZLFUTO-PQNVQGKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975565 | |

| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60137-06-6 | |

| Record name | Cucurbitacin S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60137-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。